molecular formula C18H14F3N3OS2 B2501357 2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392301-81-4

2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2501357
M. Wt: 409.45
InChI Key: NFZOMSHQUAWNBG-UHFFFAOYSA-N
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Description

The compound "2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide" is a structurally complex molecule that is likely to possess a range of biological activities due to the presence of multiple pharmacophoric elements such as the thiadiazole ring, the trifluoromethyl group, and the acetamide moiety. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the formation of core structures followed by functionalization with various substituents. For instance, compounds with a benzothiazole core have been synthesized using cyclocondensation reactions and further functionalized with acetamide groups . Similarly, benzothiazole derivatives have been prepared by reacting aminobenzoic acid with amino thiophenol, followed by acetylation and substitution with heterocyclic thio compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related acetamide derivatives has been determined using techniques such as NMR, FTIR, MS, and elemental analysis . These compounds often exhibit complex intermolecular interactions, including hydrogen bonding and π interactions, which can influence their biological activity and solubility . The specific geometry and electronic distribution of the compound would likely contribute to its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings. For example, the introduction of a trifluoromethyl group can increase the electrophilic character of the molecule, potentially affecting its reactivity in biological systems . The thiadiazole ring is also known to participate in various chemical reactions, which could be exploited in the design of new drugs or functional materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and acidity (pKa), are crucial for their pharmacokinetic and pharmacodynamic profiles. The pKa values of similar compounds have been determined using UV spectroscopy, indicating the protonation states under physiological conditions . These properties are essential for understanding the compound's behavior in biological systems and can guide the optimization of its pharmacological properties.

Scientific Research Applications

Synthesis and Structural Analysis

Structural Properties : Researchers have synthesized compounds closely related to 2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide, providing insights into their structural properties. For example, the synthesis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides has been explored, revealing their V-shaped molecular structure and intermolecular interactions that generate 3-D arrays through various hydrogen bonds and π interactions (Boechat et al., 2011).

Antitumor and Anticancer Applications

Antitumor Activity : Compounds bearing the 1,3,4-thiadiazol moiety, including derivatives of 2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide, have been synthesized and evaluated for antitumor activity. Notably, new derivatives synthesized using a 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group exhibited considerable anticancer activity against several cancer cell lines, highlighting the potential of these compounds in cancer therapy (Yurttaş et al., 2015).

Antibacterial and Antimicrobial Applications

Antibacterial Agents : The synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related compounds starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide has been reported, with these compounds exhibiting significant antibacterial activity. This research underscores the utility of thiadiazolyl acetamides and their derivatives as potential antibacterial agents (Ramalingam et al., 2019).

Antioxidant Activities

Antioxidant Evaluation : The synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles for their antioxidant and antitumor activities have been carried out. These studies provide a foundation for understanding the role of thiadiazole derivatives in combating oxidative stress and their potential therapeutic applications (Hamama et al., 2013).

Material Science Applications

Electroluminescence and Emission : Research into the design and synthesis of star-shaped single-polymer systems incorporating thiadiazole derivatives has been conducted, focusing on achieving saturated white electroluminescence and amplified spontaneous emission. These findings are crucial for the development of new materials for optoelectronic applications (Liu et al., 2016).

properties

IUPAC Name

2-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS2/c19-18(20,21)14-8-4-7-13(9-14)11-26-17-24-23-16(27-17)22-15(25)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZOMSHQUAWNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

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